(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide
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Overview
Description
(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide typically involves the condensation of 3-formylchromone with N-cyclopentylprop-2-enamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enamine intermediate. The reaction mixture is then heated to promote the cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chromene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of myeloperoxidase, an enzyme that produces reactive oxygen species, thereby reducing oxidative damage and inflammation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-chromen-3-yl)-N-cyclohexylprop-2-enamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, leading to improved efficacy in its biological applications.
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(18-15-6-2-3-7-15)10-9-13-11-14-5-1-4-8-16(14)20-12-13/h1,4-5,8-11,15H,2-3,6-7,12H2,(H,18,19)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKJBRDCFLFFCF-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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